2-Chloro-4-fluoropyrimidine

Overview

Description

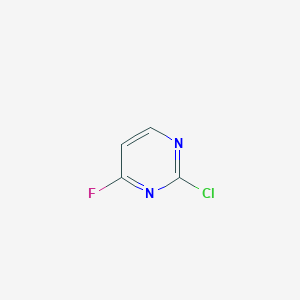

2-Chloro-4-fluoropyrimidine (CAS 38953-29-6) is a halogenated pyrimidine derivative with the molecular formula C₄H₂ClFN₂ and a molecular weight of 132.52 g/mol. It features a pyrimidine ring substituted with chlorine at position 2 and fluorine at position 4. This compound is widely utilized as a building block in pharmaceutical and agrochemical synthesis due to its reactive halogen sites, which facilitate nucleophilic substitution reactions.

Preparation Methods

Synthesis via 2,4-Dichloro-5-fluoropyrimidine Intermediates

A prominent industrial method involves preparing 2,4-dichloro-5-fluoropyrimidine, which can be selectively transformed to 2-chloro-4-fluoropyrimidine through substitution reactions.

Industrial Method Using 5-Fluorouracil and Triphosgene: According to a Chinese patent (CN102070536A), 2,4-dichloro-5-fluoropyrimidine is synthesized by reacting 5-fluorouracil with triphosgene and trichloroethylene in the presence of a tertiary amine catalyst at room temperature, followed by reflux for 2 to 24 hours. The subsequent workup involves removal of aqueous layers and distillation to yield a product with purity exceeding 98% and high yield.

Catalyst Variants: The tertiary amine catalyst can be trimethylamine, triethylamine, or bicyclic amines such as 1,8-diazabicyclo[5.4.0]undec-7-ene. Salts of these amines with acids like hydrochloric or sulfuric acid are also effective. The molar ratio of trieline (triethylamine), catalyst, and 5-fluorouracil varies broadly (1–500 : 0.01–10 : 1), allowing optimization for yield and purity.

Advantages: This method is industrially advantageous due to its simplicity, high purity (>98%), short reaction time, and environmental benefits such as the absence of phosphoric acid wastewater and reduced corrosiveness. It is suitable for scale-up and cost-effective production.

Improved Preparation of 2-Chloropyrimidine as a Related Process

While specific literature on this compound is limited, insights can be drawn from the preparation of 2-chloropyrimidine, which shares structural similarity.

Zinc Chloride Mediated Chlorination: A US patent (US4226995A) describes an improved process for 2-chloropyrimidine synthesis via diazotization of 2-aminopyrimidine in the presence of zinc chloride and hydrochloric acid, using an alkali metal nitrite at low temperature (≤10°C). The reaction uses a non-polar, low boiling solvent such as methylene chloride to enhance yield and facilitate product isolation.

Yield and Purification: This method achieves significantly higher yields compared to earlier lithium chloride-based processes (up to ~50% or more). The use of zinc chloride stabilizes intermediates and allows higher reaction temperatures, improving efficiency.

Relevance: Although this method targets 2-chloropyrimidine, similar principles of metal chloride catalysis and diazotization could be adapted for selective halogenation in this compound synthesis.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The triphosgene-based method is currently the most industrially viable for this compound due to its balance of high purity, yield, and environmental considerations.

The choice of tertiary amine catalyst and its acid salts plays a critical role in optimizing reaction conditions and product quality. Catalysts like triethylamine and 1,8-diazabicyclo[5.4.0]undec-7-ene have been shown effective.

Reaction temperature and time are crucial parameters; room temperature addition followed by reflux for 2 to 24 hours ensures complete conversion.

The absence of phosphoric acid wastewater and reduced corrosiveness in the triphosgene method mark significant improvements over traditional chlorination processes.

Zinc chloride catalysis in diazotization reactions enhances yield by stabilizing intermediates and allowing higher reaction temperatures, suggesting potential for adaptation in fluoropyrimidine halogenation.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position undergoes nucleophilic displacement due to the electron-withdrawing effects of the fluorine at C4 and the pyrimidine ring’s nitrogen atoms. Common nucleophiles include amines, alkoxides, and thiols.

Key Reactions:

Mechanistic Insight :

-

Reactions proceed via a Meisenheimer complex intermediate stabilized by the electron-withdrawing fluorine.

-

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing ionic intermediates .

Suzuki-Miyaura Cross-Coupling

The chlorine atom participates in palladium-catalyzed coupling with boronic acids to form biaryl or heteroaryl derivatives.

Representative Example:

Optimization Notes :

-

Microwave-assisted conditions reduce reaction times (e.g., 30 min at 120°C) .

-

Electron-rich boronic acids exhibit higher reactivity due to improved transmetallation kinetics.

Halogen Exchange Reactions

The fluorine atom at C4 can be replaced under harsh conditions, though its strong C–F bond (485 kJ/mol) limits reactivity compared to chlorine.

Fluorine Replacement:

| Reagent/Conditions | Product | Yield | Notes |

|---|---|---|---|

| LiAlH₄, THF, reflux | 4-Hydropyrimidine derivative | <10% | Limited practicality |

| Grignard reagents (RMgX) | 4-Alkylpyrimidine | 20–35% | Requires high temperatures |

Biological Activity via Metabolic Activation

While not a direct chemical reaction, 2-chloro-4-fluoropyrimidine derivatives exhibit bioactivity through metabolic conversion. For example:

-

Thymidylate Synthase Inhibition : Metabolites like 5-fluoro-dUMP form covalent complexes with thymidylate synthase, disrupting DNA synthesis .

-

RNA Modification : Incorporation into RNA inhibits pseudouridylation, impairing ribosomal function .

Comparative Reactivity Table

| Position | Substituent | Reactivity (SNAr) | Preferred Nucleophiles |

|---|---|---|---|

| C2 | Cl | High | Amines, alkoxides |

| C4 | F | Low | Strong bases (e.g., LiAlH₄) |

Critical Analysis of Positional Effects

-

C2 Chlorine : The primary site for substitution due to lower bond dissociation energy (vs. C–F) and enhanced leaving-group ability.

-

C4 Fluorine : Stabilizes the ring via electron withdrawal but resists substitution except under extreme conditions.

This reactivity profile makes this compound a strategic intermediate in medicinal chemistry and materials science, enabling tailored modifications for target-specific applications.

Scientific Research Applications

Chemical Reactions

The compound undergoes several types of reactions, including:

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles such as amines or alkoxides.

- Suzuki-Miyaura Coupling : This reaction involves coupling with boronic acids in the presence of a palladium catalyst.

- Nucleophilic Aromatic Substitution : Here, the chlorine atom is substituted under basic conditions.

These reactions lead to the formation of various substituted pyrimidines, which have diverse applications in research and industry.

Chemistry

In synthetic chemistry, 2-Chloro-4-fluoropyrimidine serves as a building block for synthesizing more complex fluorinated pyrimidines and other heterocyclic compounds. It is particularly useful for creating compounds with specific pharmacological properties.

Biology

This compound is utilized in biological research to explore the effects of fluorinated compounds on biological systems. It acts as a precursor for synthesizing various bioactive molecules, aiding in the study of their mechanisms of action.

Medicine

This compound has gained attention for its potential anticancer properties. It is involved in developing chemotherapeutic agents due to its ability to inhibit DNA synthesis. Notably, it plays a role in the formulation of oral fluoropyrimidines like S-1, which combines tegafur with inhibitors to enhance therapeutic efficacy while minimizing toxicity .

Industrial Applications

In the industrial sector, this compound is employed in producing agrochemicals and pharmaceuticals. Its unique chemical properties make it an essential intermediate in synthesizing various commercial products.

Case Study 1: S-1 in Cancer Treatment

A clinical trial evaluated S-1, an oral fluoropyrimidine that includes this compound as a key component. The study demonstrated that S-1 effectively treated patients with metastatic colorectal carcinoma, achieving a partial response rate of 35% and manageable toxicity levels . This highlights the compound's importance in developing effective cancer therapies.

Case Study 2: Comparative Pharmacology

Research comparing various oral fluoropyrimidines indicated that formulations containing this compound exhibited favorable pharmacokinetic profiles. These studies suggest that this compound can enhance drug delivery and efficacy while reducing side effects associated with traditional chemotherapy regimens .

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoropyrimidine involves its interaction with nucleophilic sites in biological molecules. The compound can inhibit the activity of enzymes involved in DNA synthesis, such as thymidylate synthase . This inhibition leads to the disruption of DNA replication and cell division, making it effective in cancer treatment.

Comparison with Similar Compounds

Key Properties :

- Storage : Requires an inert atmosphere and storage at 2–8°C.

- Hazard Profile : Classified under UN# 2810 (Class 6.1) with hazard statements H301 (toxic if swallowed), H311 (toxic in contact with skin), and H331 (toxic if inhaled).

Comparison with Structural Analogs

The following table and analysis highlight critical differences between 2-chloro-4-fluoropyrimidine and its analogs in terms of structure, properties, and applications.

Table 1: Structural and Functional Comparison

¹ Note: Discrepancy exists in CAS numbers for this compound (also listed as 33034-67-2 in some sources).

Structural and Electronic Effects

- Trifluoromethyl Group (CF₃) : In 2-chloro-4-(trifluoromethyl)pyrimidine, the CF₃ group enhances lipophilicity and metabolic stability, making it valuable in agrochemical design.

- Phenyl Group : The bulky phenyl substituent in 2-chloro-4-phenylpyrimidine increases steric hindrance, influencing its utility in coordination chemistry.

- Cyano Group (CN): The electron-withdrawing CN group in 2-chloro-4-pyrimidinecarbonitrile accelerates reactivity in cross-coupling reactions.

- Hydrazine (NHNH₂): This substituent in 2-chloro-4-hydrazinopyrimidine enables further functionalization, such as cyclization to form triazoles.

Biological Activity

2-Chloro-4-fluoropyrimidine is a fluorinated pyrimidine derivative that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This compound serves as a critical building block in the synthesis of various bioactive molecules and has been investigated for its role as an enzyme inhibitor, especially in cancer therapy.

This compound has the molecular formula C4H2ClFN2 and features a pyrimidine ring with chlorine at the 2-position and fluorine at the 4-position. This substitution pattern enhances its reactivity and biological activity, making it a versatile compound in synthetic chemistry.

The primary mechanism of action for this compound involves its interaction with nucleophilic sites in biological molecules, particularly enzymes involved in DNA synthesis. It is known to inhibit thymidylate synthase, an essential enzyme in nucleotide metabolism, thereby disrupting DNA replication and function. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in malignant cells.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been studied for its cytotoxic effects against various cancer cell lines, demonstrating potential as a chemotherapeutic agent. In particular, its ability to inhibit DNA synthesis positions it as a candidate for targeted cancer therapies.

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor, particularly targeting kinases involved in cellular signaling pathways. By inhibiting these enzymes, this compound disrupts critical signaling cascades that regulate cell growth and survival, contributing to its anticancer effects.

Table: Summary of Biological Activities

| Activity | Description | References |

|---|---|---|

| Anticancer | Exhibits cytotoxic effects against various cancer cell lines | , , |

| Enzyme Inhibition | Inhibits thymidylate synthase and other kinases involved in cellular signaling | , |

| Potential Antiviral | Certain derivatives show activity against viral infections |

Case Study: Inhibition of Thymidylate Synthase

In a study focusing on the inhibition of thymidylate synthase by this compound, researchers demonstrated that the compound effectively reduced enzyme activity, leading to decreased DNA synthesis in cancer cells. This reduction was correlated with increased apoptosis rates, suggesting that the compound could be developed into a therapeutic agent for cancer treatment .

Q & A

Q. Basic: What are the common synthetic routes for 2-Chloro-4-fluoropyrimidine, and how are reaction conditions optimized?

Methodological Answer:

this compound is typically synthesized via halogenation or nucleophilic substitution of pyrimidine precursors. For example, fluorination at the 4-position can be achieved using fluorinating agents like KF in DMF under microwave irradiation (120°C, 2 hours), followed by chlorination at the 2-position using POCl₃ at reflux (110°C, 6 hours) . Optimization involves monitoring reaction progress via TLC or HPLC and adjusting stoichiometry, solvent polarity, or temperature to improve yield. Side products (e.g., over-chlorinated derivatives) are minimized by controlling reaction time and reagent ratios .

Q. Basic: What spectroscopic and computational methods are used to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR : The fluorine atom at C4 induces deshielding (~160 ppm for ¹³C), while the chlorine at C2 causes distinct splitting patterns in ¹H NMR due to coupling with adjacent protons .

- Mass Spectrometry (HRMS) : Accurate mass analysis confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 151.01) and fragmentation patterns .

- DFT Calculations : B3LYP/6-31G(d) optimizations predict bond lengths and angles, validated against X-ray crystallography data .

Q. Advanced: How can density functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer:

Hybrid functionals (e.g., B3LYP) with exact exchange terms accurately model the compound’s frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces, revealing nucleophilic/electrophilic sites for reactivity . Basis sets like 6-311++G(d,p) capture polarization effects from fluorine and chlorine. Discrepancies between experimental and computed IR/Raman spectra are resolved by including solvent effects (e.g., PCM model) and scaling vibrational frequencies .

Q. Advanced: How do reaction conditions influence the regioselectivity of substitutions on this compound?

Methodological Answer:

Regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) is controlled by steric and electronic factors. The electron-withdrawing fluorine at C4 directs nucleophilic attacks to the C5 position, while bulky ligands (e.g., SPhos) favor C6 substitutions. Kinetic studies (e.g., variable-temperature NMR) and Hammett plots quantify substituent effects . Contradictory outcomes (e.g., unexpected C2 reactivity) may arise from solvent polarity or catalyst choice, requiring mechanistic validation via deuterium-labeling or DFT transition-state analysis .

Q. Advanced: How should researchers address contradictions in experimental data (e.g., unexpected byproducts or spectroscopic anomalies)?

Methodological Answer:

- Byproduct Analysis : Use LC-MS or GC-MS to identify impurities (e.g., di-fluorinated derivatives) and trace their origins to incomplete purification or side reactions .

- Validation of Spectra : Cross-reference NMR shifts with PubChem/NIST databases . Replicate experiments under controlled conditions (e.g., inert atmosphere) to rule out oxidation/hydrolysis artifacts.

- Statistical Methods : Apply principal component analysis (PCA) to batch data for outlier detection .

Q. Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, goggles, and lab coats to prevent dermal contact.

- Ventilation : Conduct reactions in fume hoods due to volatile chlorinated byproducts (e.g., HCl gas) .

- Waste Management : Segregate halogenated waste in labeled containers for incineration by licensed facilities .

Q. Advanced: What role does this compound play in medicinal chemistry, and how is its bioactivity assessed?

Methodological Answer:

As a scaffold for kinase inhibitors, its bioactivity is evaluated via:

- In Silico Docking : AutoDock Vina screens binding affinities to ATP pockets (e.g., EGFR kinases) .

- In Vitro Assays : IC₅₀ values are determined using fluorescence-based kinase activity assays, with cytotoxicity profiled against HEK293 cells .

- Metabolic Stability : Microsomal incubation (human liver microsomes) assesses oxidative degradation pathways .

Properties

IUPAC Name |

2-chloro-4-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClFN2/c5-4-7-2-1-3(6)8-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBAGLRPNSWXRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90476412 | |

| Record name | 2-chloro-4-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38953-29-6 | |

| Record name | 2-chloro-4-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.